

# Physical and chemical properties of Ethyl 2-[(4-methoxyphenyl)amino]acetate

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## Compound of Interest

Compound Name: Ethyl 2-[(4-methoxyphenyl)amino]acetate

Cat. No.: B182486

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## An In-depth Technical Guide to Ethyl 2-[(4-methoxyphenyl)amino]acetate

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of **Ethyl 2-[(4-methoxyphenyl)amino]acetate**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Identity and Physical Properties

**Ethyl 2-[(4-methoxyphenyl)amino]acetate**, also known as ethyl N-(4-methoxyphenyl)glycinate, is an organic compound belonging to the N-aryl amino acid ester family. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been established.

Table 1: Compound Identifiers

| Identifier        | Value   |
|-------------------|---|
| CAS Number        | 50845-77-7[1]   |
| Molecular Formula | C <sub>11</sub> H <sub>15</sub> NO <sub>3</sub> [1]   |
| Molecular Weight  | 209.24 g/mol [1]  |
| Synonyms          | ethyl N-(4-methoxyphenyl)glycinate, 2-[(4-methoxyphenyl)amino]acetic acid ethyl ester, ethyl (4-methoxyanilino)acetate[1] |

Table 2: Experimental and Predicted Physical Properties

| Property                       | Value               | Source               |
|--------------------------------|---------------------|----------------------|
| Physical Form                  | Solid               | Predicted            |
| Purity                         | 95-97%              | Commercial Suppliers |
| XLogP3                         | 2.2                 | Predicted[1]         |
| Hydrogen Bond Donor Count      | 1                   | Predicted[1]         |
| Hydrogen Bond Acceptor Count   | 4                   | Predicted[1]         |
| Rotatable Bond Count           | 6                   | Predicted[1]         |
| Topological Polar Surface Area | 47.6 Å <sup>2</sup> | Predicted[1]         |

## Spectroscopic Characterization

Detailed experimental spectra for **Ethyl 2-[(4-methoxyphenyl)amino]acetate** are not readily available. However, based on its chemical structure and data from analogous compounds, the expected spectral characteristics can be predicted.

Table 3: Predicted <sup>1</sup>H-NMR Spectral Data (CDCl<sub>3</sub>)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment                          |
|----------------------|--------------|-------------|-------------------------------------|
| ~6.8                 | d            | 2H          | Ar-H (ortho to -OCH <sub>3</sub> )  |
| ~6.7                 | d            | 2H          | Ar-H (ortho to -NH)                 |
| ~4.2                 | q            | 2H          | -O-CH <sub>2</sub> -CH <sub>3</sub> |
| ~3.9                 | s            | 2H          | -NH-CH <sub>2</sub> -CO-            |
| ~3.8                 | s            | 3H          | -O-CH <sub>3</sub>                  |
| ~1.3                 | t            | 3H          | -O-CH <sub>2</sub> -CH <sub>3</sub> |

Table 4: Predicted <sup>13</sup>C-NMR Spectral Data (CDCl<sub>3</sub>)

| Chemical Shift (ppm) | Assignment                          |
|----------------------|-------------------------------------|
| ~171                 | C=O (ester)                         |
| ~153                 | Ar-C (-OCH <sub>3</sub> )           |
| ~142                 | Ar-C (-NH)                          |
| ~115                 | Ar-CH                               |
| ~114                 | Ar-CH                               |
| ~61                  | -O-CH <sub>2</sub> -CH <sub>3</sub> |
| ~56                  | -O-CH <sub>3</sub>                  |
| ~46                  | -NH-CH <sub>2</sub> -CO-            |
| ~14                  | -O-CH <sub>2</sub> -CH <sub>3</sub> |

Infrared (IR) Spectroscopy: Expected characteristic peaks include N-H stretching around 3350-3450 cm<sup>-1</sup>, C-H stretching (aromatic and aliphatic) around 2850-3100 cm<sup>-1</sup>, a strong C=O stretch for the ester at approximately 1735-1750 cm<sup>-1</sup>, and C-O stretching vibrations between 1000-1300 cm<sup>-1</sup>.

Mass Spectrometry (MS): The expected molecular ion peak  $[M]^+$  would be observed at  $m/z = 209$ . Common fragmentation patterns would likely involve the loss of the ethoxy group ( $-OC_2H_5$ ) leading to a fragment at  $m/z = 164$ , and cleavage of the ester group.

## Synthesis Methodology

A definitive, published experimental protocol for the synthesis of **Ethyl 2-[(4-methoxyphenyl)amino]acetate** is not widely available. However, a standard and reliable method for its preparation is the nucleophilic substitution of an  $\alpha$ -haloester with p-anisidine. The following is a plausible experimental protocol based on general procedures for the synthesis of N-aryl glycine esters.

## Experimental Protocol: Synthesis via Nucleophilic Substitution

Reaction Scheme: p-Anisidine + Ethyl bromoacetate  $\rightarrow$  **Ethyl 2-[(4-methoxyphenyl)amino]acetate**

Materials:

- p-Anisidine (1.0 eq)
- Ethyl bromoacetate (1.1 eq)
- Potassium carbonate ( $K_2CO_3$ ) (2.0 eq)
- Acetonitrile ( $CH_3CN$ ) (anhydrous)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $MgSO_4$ )

Procedure:

- To a round-bottom flask under a nitrogen atmosphere, add p-anisidine and anhydrous acetonitrile.
- Add potassium carbonate to the mixture.
- Stir the suspension at room temperature for 10-15 minutes.
- Add ethyl bromoacetate dropwise to the reaction mixture.
- Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the solid potassium salts and wash with ethyl acetate.
- Combine the filtrate and washings and concentrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure **Ethyl 2-[(4-methoxyphenyl)amino]acetate**.



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Caption: Proposed Synthesis Workflow.

## Potential Biological Activity and Applications in Drug Development

While no specific biological activities have been reported for **Ethyl 2-[(4-methoxyphenyl)amino]acetate**, the broader class of phenylglycine derivatives has garnered significant interest in medicinal chemistry.

- **Metabotropic Glutamate Receptor (mGluR) Modulation:** Phenylglycine derivatives are known to act as agonists or antagonists at metabotropic glutamate receptors.<sup>[2][3]</sup> These receptors are involved in modulating synaptic transmission and neuronal excitability and are therapeutic targets for a range of neurological and psychiatric disorders. The structure of **Ethyl 2-[(4-methoxyphenyl)amino]acetate** makes it a candidate for investigation as an mGluR modulator.
- **Building Block for Bioactive Peptides:** Phenylglycine-type amino acids are found in a variety of peptide natural products, including some with antibiotic properties.<sup>[4]</sup> This suggests that N-substituted glycine esters like the title compound could serve as valuable building blocks in the synthesis of novel peptide-based therapeutics.

The presence of the methoxy group and the ethyl ester functionality provides handles for further chemical modification, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. These studies are crucial in drug discovery for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.



## References

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